

(1R,2R)-1-Aminoindan-2-ol: A Technical Guide to Procurement and Application

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Compound of Interest

Compound Name: (1R,2R)-1-Aminoindan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1R,2R)-1-Aminoindan-2-ol**, a critical chiral building block in pharmaceutical synthesis. The document details commercial sourcing, key applications with experimental insights, and the mechanistic role of its derivatives in therapeutic intervention.

Commercial Sourcing and Procurement

(1R,2R)-1-Aminoindan-2-ol is available from a range of commercial suppliers, catering to various research and development needs. Key factors for procurement include purity, quantity, and cost. Below is a comparative summary of offerings from prominent vendors.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	(1R,2R)-(-)-trans-1-Amino-2-indanol	163061-73-2	97%	1 g	~\$73
Fisher Scientific (TCI America)	(1R,2R)-(-)-1-Amino-2-indanol	163061-73-2	≥98.0%	1 g, 5 g	\$368.00 (for 5 g)[1]
BioCrick	(1R,2R)-1-Amino-2-indanol	163061-73-2	>98%	5 mg, and larger quantities upon inquiry	\$17 (for 5 mg)[2]
Chem-Impex	(1R,2R)-(-)-1-Amino-2-indanol	163061-73-2	-	Inquire	Inquire
Santa Cruz Biotechnology	(1S,2R)-1-Amino-indan-2-ol	126456-43-7	≥99%	Inquire	Inquire[3]
MedChemExpress	(1S,2R)-1-Aminoindan-2-ol	126456-43-7	-	Inquire	Inquire[4]

Note: Prices are subject to change and may not reflect current market rates. It is advisable to consult the suppliers' websites for the most up-to-date information. Purity levels are as stated by the suppliers.

Key Applications in Drug Development and Asymmetric Synthesis

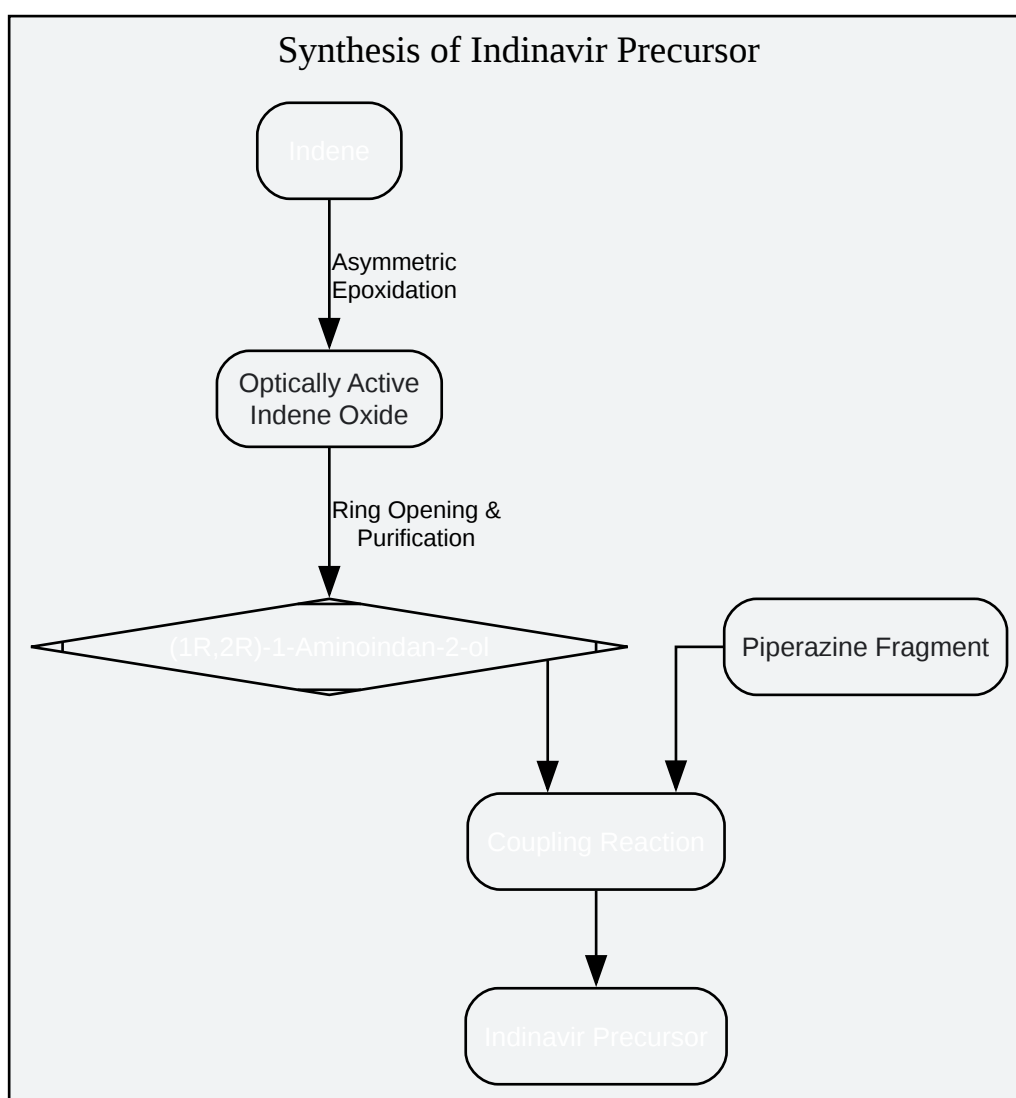
(1R,2R)-1-Aminoindan-2-ol is a versatile chiral auxiliary and a crucial intermediate in the synthesis of bioactive molecules, most notably the HIV protease inhibitor Indinavir.[5][6] Its rigid

structure and defined stereochemistry make it an excellent controller of stereoselectivity in various chemical transformations.

Role in the Synthesis of Indinavir

(1R,2R)-1-Aminoindan-2-ol is a cornerstone in the asymmetric synthesis of Indinavir, a potent HIV protease inhibitor.[5][6] The synthesis involves the coupling of the aminoindanol fragment with other chiral synthons to construct the complex molecular architecture of the drug.

The general synthetic workflow for incorporating the aminoindanol moiety is depicted below.



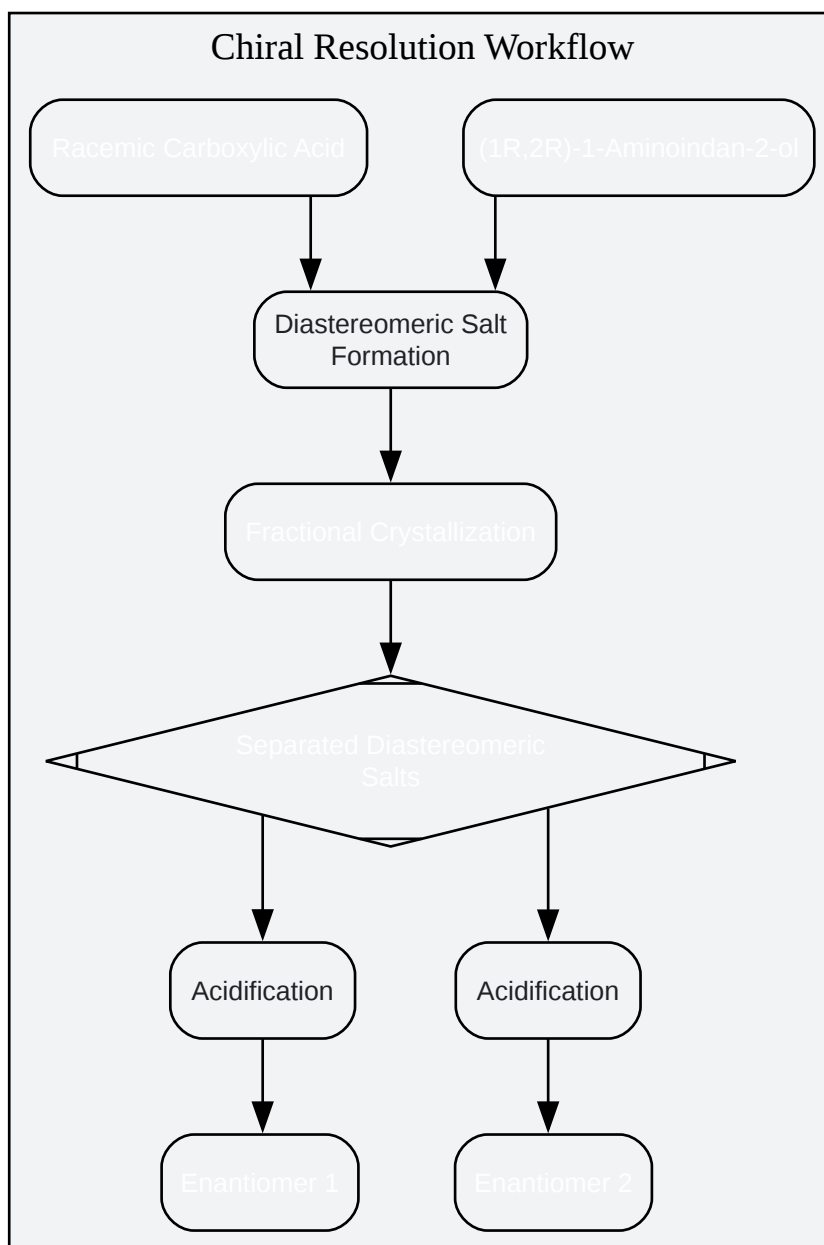
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Caption: Synthetic workflow for the incorporation of **(1R,2R)-1-Aminoindan-2-ol** in the synthesis of an Indinavir precursor.

Application as a Chiral Resolving Agent

(1R,2R)-1-Aminoindan-2-ol is an effective chiral resolving agent, particularly for racemic carboxylic acids.^[4] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

A generalized experimental workflow for chiral resolution is outlined below.



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Caption: Generalized workflow for the chiral resolution of racemic carboxylic acids using (1R,2R)-1-Aminoindan-2-ol.

Experimental Protocols

Synthesis of (1S,2R)-1-amino-2-indanol from Indene Oxide (Merck Process)

This process involves the conversion of optically active indene oxide to the desired amino alcohol.^[7]

Materials:

- Optically active indene oxide
- Oleum
- Acetonitrile
- L-tartaric acid

Procedure:

- Treat optically active indene oxide with oleum in acetonitrile to form the corresponding methyl oxazoline.^[7]
- Hydrolyze the resulting oxazoline.^[7]
- Perform crystallization with L-tartaric acid to yield (–)-cis-(1S,2R)-1-aminoindan-2-ol with high enantiomeric excess.^[7]

Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general guideline for the resolution of a racemic carboxylic acid using **(1R,2R)-1-Aminoindan-2-ol**.

Materials:

- Racemic carboxylic acid
- **(1R,2R)-1-Aminoindan-2-ol**
- Suitable solvent (e.g., ethanol, methanol, or a mixture)
- Acid for liberation of the resolved carboxylic acid (e.g., HCl)

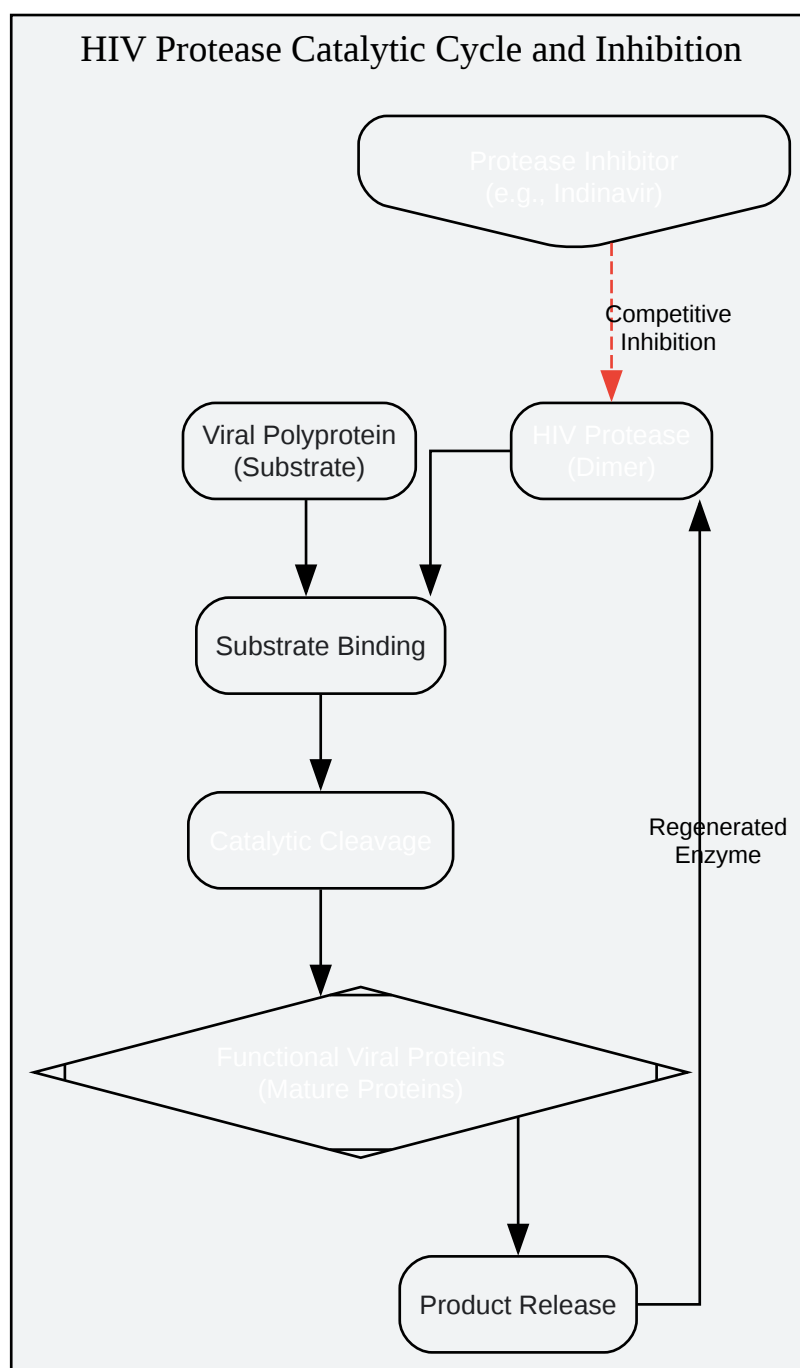
Procedure:

- Dissolve the racemic carboxylic acid in a suitable solvent.
- Add an equimolar or sub-equimolar amount of **(1R,2R)-1-Aminoindan-2-ol** to the solution.
- Heat the mixture to facilitate the formation of diastereomeric salts.
- Allow the solution to cool slowly to induce fractional crystallization of the less soluble diastereomeric salt.
- Isolate the crystals by filtration.
- Liberate the enantiomerically enriched carboxylic acid from the salt by treatment with a suitable acid.
- The more soluble diastereomeric salt remaining in the mother liquor can be processed separately to recover the other enantiomer.

Mechanism of Action: Inhibition of HIV Protease

Derivatives of **(1R,2R)-1-Aminoindan-2-ol**, such as Indinavir, function by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the virus, as it cleaves viral polyproteins into functional proteins required for viral maturation.

The following diagram illustrates the catalytic cycle of HIV protease and its inhibition by a protease inhibitor.



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Caption: The catalytic cycle of HIV protease and its competitive inhibition by a protease inhibitor derived from **(1R,2R)-1-Aminoindan-2-ol**.

The inhibitor molecule, containing the aminoindanol scaffold, is designed to mimic the transition state of the polyprotein substrate. It binds tightly to the active site of the HIV protease,

preventing the natural substrate from binding and thus halting the viral maturation process.[8]
[9] This competitive inhibition is a key strategy in antiretroviral therapy.

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